molecular formula C18H30ClNO B1441175 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220032-17-6

3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1441175
CAS No.: 1220032-17-6
M. Wt: 311.9 g/mol
InChI Key: ALHOBDRIHFZAFF-UHFFFAOYSA-N
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Description

3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is known for its unique structural features, which include a piperidine ring substituted with a phenoxyethyl group and a tert-pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-(tert-pentyl)phenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the piperidine ring may produce various piperidine derivatives.

Scientific Research Applications

3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride has been used in several scientific studies as a research tool. Its applications span across various fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The phenoxyethyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
  • 3-{2-[4-(tert-Amyl)phenoxy]ethyl}piperidine hydrochloride
  • 3-{2-[4-(tert-Hexyl)phenoxy]ethyl}piperidine hydrochloride

Uniqueness

3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, binding properties, and therapeutic implications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring connected to a phenoxyethyl group, which is further substituted with a tert-pentyl group. Its molecular formula is C18H29ClNC_{18}H_{29}ClN, and it is characterized by unique structural properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxyethyl group may engage with hydrophobic pockets within proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions potentially modulate enzyme or receptor activity, leading to various biological effects such as:

  • Anticonvulsant Activity : The compound has been investigated for its potential anticonvulsant effects, particularly in models of induced seizures .
  • Receptor Binding : It shows affinity for histamine H3 receptors, which are implicated in neurological functions and could be targeted for cognitive enhancement therapies .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Effects : Studies have shown that derivatives of similar structures can demonstrate significant anticonvulsant properties in animal models .
  • Cognitive Enhancement : Compounds with similar piperidine structures have been associated with pro-cognitive effects, suggesting potential applications in treating cognitive disorders .
  • Metabolic Stability : Preliminary evaluations indicate that this compound may possess favorable metabolic stability, enhancing its viability as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
Investigated binding affinities at human histamine H3 receptors; identified compounds with high affinity and potential anticonvulsant activity.
Used computer-aided prediction tools to evaluate the pharmacological activity spectrum, indicating potential applications in CNS diseases and as local anesthetics.
Discussed the mechanism of action involving interactions with protein targets, highlighting the importance of the piperidine and phenoxy groups.

Applications in Medicine and Research

The compound's unique structure makes it suitable for various applications in medicinal chemistry:

  • Drug Development : Ongoing research aims to explore its use in developing new drugs targeting neurological disorders.
  • Pharmacological Tool : It may serve as a tool in biomedical research to elucidate receptor interactions and cellular processes.

Properties

IUPAC Name

3-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-7-9-17(10-8-16)20-13-11-15-6-5-12-19-14-15;/h7-10,15,19H,4-6,11-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOBDRIHFZAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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